molecular formula C10H8F3N5O2 B279913 2,2,2-TRIFLUORO-N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE

2,2,2-TRIFLUORO-N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE

Cat. No.: B279913
M. Wt: 287.2 g/mol
InChI Key: QTONYUQDFXQIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]acetamide is a chemical compound with a complex structure that includes trifluoromethyl, methoxy, and tetraazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUORO-N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 3-methoxy-5-(1H-tetraazol-1-yl)aniline with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUORO-N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The methoxy and tetraazolyl groups can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetamide: Similar in structure but lacks the methoxy and tetraazolyl groups.

    N-Methyl-2,2,2-trifluoroacetamide: Contains a methyl group instead of the methoxy and tetraazolyl groups.

Uniqueness

2,2,2-Trifluoro-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]acetamide is unique due to the presence of the methoxy and tetraazolyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H8F3N5O2

Molecular Weight

287.2 g/mol

IUPAC Name

2,2,2-trifluoro-N-[3-methoxy-5-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C10H8F3N5O2/c1-20-8-3-6(15-9(19)10(11,12)13)2-7(4-8)18-5-14-16-17-18/h2-5H,1H3,(H,15,19)

InChI Key

QTONYUQDFXQIAL-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)NC(=O)C(F)(F)F)N2C=NN=N2

Canonical SMILES

COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C(F)(F)F

Origin of Product

United States

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